4'-Fluoro-2-piperidinomethyl benzophenone
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Overview
Description
4’-Fluoro-2-piperidinomethyl benzophenone is an organic compound with the molecular formula C19H20FNO It is a derivative of benzophenone, where a fluorine atom is substituted at the para position of one of the phenyl rings, and a piperidinomethyl group is attached to the ortho position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Attachment of the Piperidinomethyl Group: The final step involves the nucleophilic substitution reaction where the piperidinomethyl group is introduced. This can be achieved by reacting the fluorinated benzophenone with piperidine and formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2-piperidinomethyl benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-Fluoro-2-piperidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-piperidinomethyl benzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-piperidinomethyl benzophenone
- 4-Fluoro-3’-piperidinomethyl benzophenone
- 4-Fluoro-2’-piperidinomethyl benzophenone
Uniqueness
4’-Fluoro-2-piperidinomethyl benzophenone is unique due to the specific positioning of the fluorine atom and the piperidinomethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may result in distinct physical properties, such as melting point, solubility, and stability, as well as specific interactions with biological targets.
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDLPCLRJGEDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643592 |
Source
|
Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-18-7 |
Source
|
Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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